molecular formula C18H15N3O B2733259 N-([2,3'-bipyridin]-5-ylmethyl)benzamide CAS No. 2034478-33-4

N-([2,3'-bipyridin]-5-ylmethyl)benzamide

Cat. No. B2733259
CAS RN: 2034478-33-4
M. Wt: 289.338
InChI Key: GCLXYCFFHDQZIP-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-5-ylmethyl)benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .


Synthesis Analysis

A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .


Molecular Structure Analysis

The optimized structures of benzamide-based branched structures at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement with the (–benzene–O–CH2−) linkage adopting the phenol-like configuration .


Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation . This method has the advantages of using a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding, and eco-friendly process .


Physical And Chemical Properties Analysis

Benzamide has a molecular weight of 121.1366 g/mol . It is slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Copper-Mediated Aryloxylation of Benzamides

Copper-mediated selective aryloxylation of benzamides has been achieved using a new and removable N,O-bidentate directing group, offering a straightforward synthesis pathway for mono- and diaryloxylated benzoic acids. This process demonstrates broad substrate scope, highlighting the versatility of benzamides in synthetic chemistry (Hao et al., 2014).

Synthesis and Biological Evaluation of Benzamides

A series of benzamides were synthesized and screened for their potential biological applications, including their inhibitory effects on human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds showcase the significance of benzamides in medicinal chemistry, with potential applications in targeting nucleotide protein targets (Saeed et al., 2015).

Electrochemical C–H Thiolation for Synthesizing Benzothiazoles

An innovative, metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through electrolytic C–H thiolation was developed. This process underscores the utility of benzamides in creating pharmaceuticals and organic materials, contributing significantly to green chemistry practices (Qian et al., 2017).

Antibacterial Activity of Benzamide Derivatives

The synthesis and characterization of benzamide derivatives revealed their antibacterial activity towards both gram-positive and gram-negative bacteria. This research illustrates the potential of benzamides in developing new antimicrobial agents, critical for addressing antibiotic resistance challenges (Adam et al., 2016).

Sensor Applications of Polymeric Nanoparticles

Study on 3,3′-Bis(acylamino)-2,2′-bipyridine substituted benzene-1,3,5-tricarboxamide grafted polymers for sensor applications revealed their effectiveness in detecting metal ions. This highlights the application of benzamide derivatives in creating sensitive and selective sensors for environmental and health monitoring (Gillissen et al., 2012).

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and not eating, drinking, or smoking when using this product .

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . The ability to tune the structural properties with respect to size, polarity, and terminal functionalities makes benzamide derivatives a highly attractive class of compounds with potential biological and catalytic applications .

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXYCFFHDQZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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